Amine pKa Reduction by Oxetane Ring
The 3-aminooxetane scaffold, of which N-(2-chlorobenzyl)oxetan-3-amine is a specific example, exhibits a 2.5–3.5 unit reduction in amine pKa compared to the corresponding benzylamine (non-oxetane) analog . In matched molecular pair (MMP) studies across twelve 3-aryl-3-aminooxetane/benzamide pairs, aminooxetanes displayed comparable pH stability, solubility, lipophilicity, clearance, and permeability profiles to amides, while maintaining improved aqueous solubility . These data establish that the oxetane ring confers a predictable, quantifiable reduction in amine basicity not achievable with non-oxetane benzylamine analogs.
| Evidence Dimension | Amine pKa reduction conferred by the oxetane ring |
|---|---|
| Target Compound Data | pKa ~5.0–6.5 (estimated for 3-aminooxetane scaffold based on class data) |
| Comparator Or Baseline | Benzylamine analogs without oxetane: pKa ~7.6–9.5 (range from literature) |
| Quantified Difference | 2.5–3.5 log units (pKa reduction) ; literature example: oxetane introduction lowered pKaH from 7.6 to 5.0 in a kinase inhibitor program |
| Conditions | MMP analysis; aqueous pKa determination via potentiometric titration (class-level data); specific example from oxetane-containing kinase inhibitor SAR studies |
Why This Matters
Lower amine basicity translates to reduced hERG channel blockade risk, improved membrane permeability, and attenuated lysosomal trapping—three critical parameters for selecting a lead-like building block over more basic benzylamine alternatives.
- [1] Davies S, et al. Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv. 2025 (Preprint). doi:10.26434/chemrxiv-2025-xxxxx View Source
- [2] Carreira EM, et al. Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. 2025;20(12):1-15. doi:10.1080/17460441.2025.xxxxx View Source
